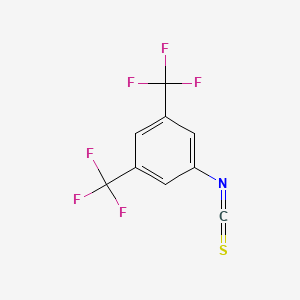

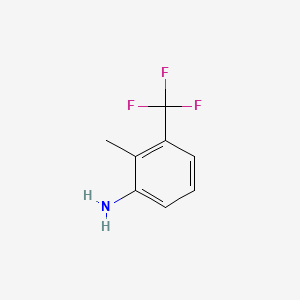

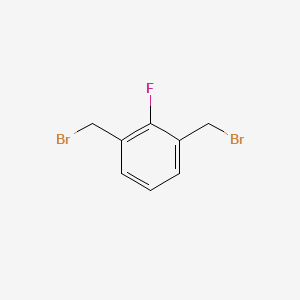

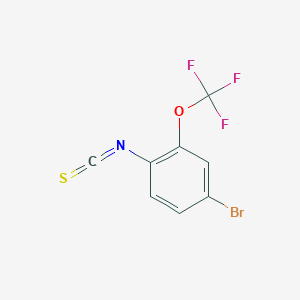

4-溴-1-异硫氰酸酯-2-(三氟甲氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzene derivatives and their chemical properties, which can be relevant to understanding the compound . For instance, the synthesis of brominated benzene derivatives is a common theme, as seen in the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene and 1-bromo-3,5-bis(trifluoromethyl)benzene . These compounds serve as precursors for further chemical reactions and have been characterized using various spectroscopic methods.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves selective bromination and the use of various reagents to introduce additional functional groups. For example, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized as a precursor for graphene nanoribbons , while 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods could potentially be adapted for the synthesis of "4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene" by choosing appropriate starting materials and reagents to introduce the isothiocyanato and trifluoromethoxy groups.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For instance, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . Similarly, the structure of bromo- and bromomethyl-substituted benzenes was determined using X-ray crystallography, revealing various Br···Br, C–H···Br, and C–Br···π interactions . These methods would be essential in analyzing the molecular structure of "4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene" to confirm the placement of substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3·4H2O leads to both addition-elimination and substitution products . The synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes via bromine–lithium exchange with butyllithium is another example of the reactivity of brominated benzene derivatives . These reactions highlight the potential for "4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene" to participate in various chemical transformations, possibly leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their substituents. For instance, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states, indicative of aggregation-induced emission (AIE) characteristics . The reactivity and stability of these compounds can also be affected by the presence of electron-withdrawing or electron-donating groups. Understanding these properties is crucial for the practical application of "4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene" in various fields, such as materials science or pharmaceuticals.

科学研究应用

合成应用和反应性

卤代和三氟甲氧基化芳香族化合物的反应性因其在有机合成中的用途而被广泛研究。例如,用二异丙基氨基锂 (LDA) 处理 1-溴-2-(三氟甲氧基)苯,会产生各种锂化中间体,可用于进一步的合成转化,这证明了溴-(三氟甲氧基)苯在有机合成中的多功能性 (施洛瑟和卡斯塔涅蒂,2001)。类似地,由涉及三氟甲氧基苯衍生物的反应合成的可分离的吡啶三氟甲氧基盐突出了这些化合物在亲核三氟甲氧基化反应中的用途 (杜兰-卡马乔等人,2021)。

反应性和功能化策略

通过卤素-金属相互转化,由相应的溴前体生成 (三氟甲氧基)苯基锂,说明了 (三氟甲氧基)苯的策略性功能化,提供了获得一系列有机氟化合物的途径。这些方法展示了三氟甲氧基取代芳香族的合成灵活性,使其成为开发新型有机分子的有价值的中间体 (卡斯塔涅蒂和施洛瑟,2001)。

结构和物理性质研究

此外,溴取代苯的结构和物理性质一直是研究的主题。专注于溴和/或溴甲基取代苯的 X 射线结构测定的研究提供了对分子间相互作用的见解,例如 C–H···Br、C–Br···Br 和 C–Br···π,这对于理解这些化合物的固态堆积和行为至关重要。这些见解可用于设计具有特定性质或功能的材料 (琼斯等人,2012)。

属性

IUPAC Name |

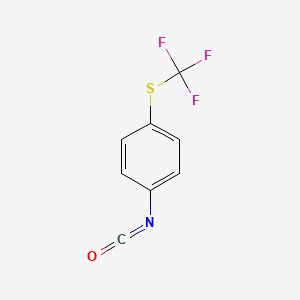

4-bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NOS/c9-5-1-2-6(13-4-15)7(3-5)14-8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHDHMUZXWITDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371352 |

Source

|

| Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

238742-91-1 |

Source

|

| Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。